N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide
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Overview
Description
N-(4-(4-(2-Morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is a complex organic molecule with a range of potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is of interest due to its unique chemical structure and the diverse reactions it can undergo, offering opportunities for developing new materials, drugs, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the Thiophene Ring: This could be achieved via a Paal-Knorr synthesis or a similar method, providing the thiophene-3-carboxylic acid precursor.
Introduction of the Phenyl Group: Through a Friedel-Crafts acylation or alkylation, the phenyl group is attached to the thiophene ring.
Synthesis of the Tetrazole Ring: The tetrazole ring is synthesized using a cyclization reaction involving an appropriate amine and nitrile precursor.
Attachment of the Morpholine Group: Finally, the morpholino-2-oxoethyl moiety is introduced via a nucleophilic substitution reaction, leading to the final compound.
Reaction Conditions: These reactions typically require specific conditions, such as controlled temperatures, catalysts (e.g., Lewis acids like aluminum chloride), and inert atmospheres to ensure successful synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the synthetic steps to maximize yield and minimize cost. This might include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(2-Morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide can undergo several types of chemical reactions:
Oxidation: The compound may undergo oxidation at various sites, such as the thiophene ring or the morpholine group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions could target the tetrazole ring or the carbonyl groups, potentially yielding reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings and the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide, under conditions ranging from room temperature to reflux.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in aprotic solvents can facilitate reduction reactions.
Substitution: Catalysts like palladium on carbon for hydrogenation or halogenating agents for introducing halogen atoms onto the rings are commonly used.
Scientific Research Applications
N-(4-(4-(2-Morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, study of reaction mechanisms, and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases, thanks to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, and in catalysis for chemical processes.
Mechanism of Action
The exact mechanism of action of N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction or metabolic pathways, affecting cellular functions. In chemical processes, it could act as a catalyst or reactant, participating in a series of reactions to yield the desired product.
Comparison with Similar Compounds
N-(4-(4-(2-Morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide is unique due to its combination of functional groups, which impart distinct chemical and biological properties. Similar compounds might include:
Other Tetrazole Derivatives: Such as 5-phenyl-1H-tetrazole, which also exhibits interesting chemical reactivity but lacks the additional complexity of the morpholino and thiophene groups.
Thiophene Carboxamides: Compounds like thiophene-2-carboxamide share the thiophene core but differ in the functional groups attached.
Morpholino Derivatives: N-morpholinoethyl derivatives that offer different reactivity patterns due to the absence of the tetrazole and thiophene groups.
The uniqueness of this compound lies in its structural complexity, which allows for diverse applications and reactions not possible with simpler analogs.
Properties
IUPAC Name |
N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4S/c25-16(22-6-8-28-9-7-22)11-23-18(27)24(21-20-23)15-3-1-14(2-4-15)19-17(26)13-5-10-29-12-13/h1-5,10,12H,6-9,11H2,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJCVHWUNONNIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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